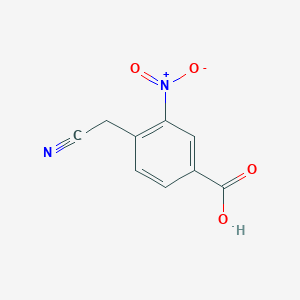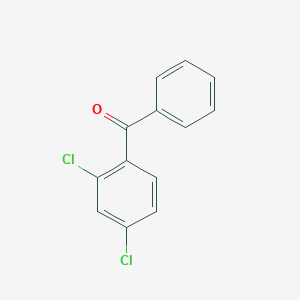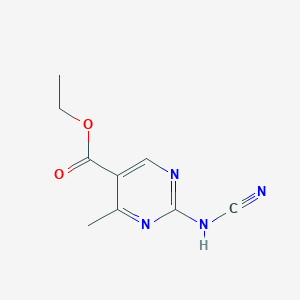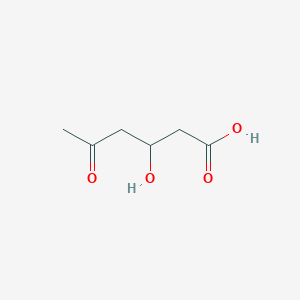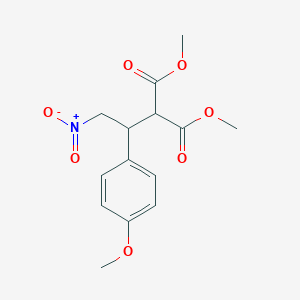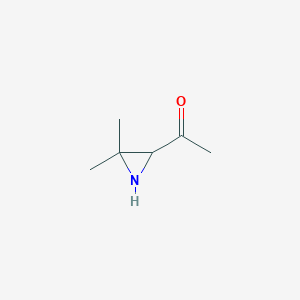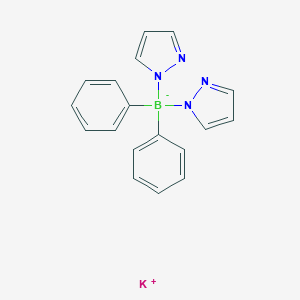
Artepillin C
Overview
Description
Artepillin C is a prenylated derivative of cinnamic acid, primarily found in Brazilian green propolis, a resinous substance collected by honeybees. This compound is known for its various biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties . This compound is a major phenolic component in propolis and contributes significantly to its health benefits.
Mechanism of Action
Target of Action
Artepillin C, the major compound in green propolis, interacts with phosphatidylcholine (PC) , one of the most abundant phospholipids in eukaryotic cell membranes . It also targets CREB (cAMP response element-binding protein), a cellular transcription factor .
Mode of Action
This compound interacts with amphiphilic aggregates to mimic cell membranes . It adsorbs onto the DMPC monolayers (dimyristoylphosphatidylcholine), causing point defects in the lipid structure . This compound also binds with CREB , blocking the CREB/CRTC2 protein-protein interaction , thereby regulating the expression of genes related to glucose production .
Biochemical Pathways
This compound affects several biochemical pathways. It induces brown-like adipocyte formation in murine C3H10T1/2 cells and primary inguinal white adipose tissue (iWAT)-derived adipocytes . It also regulates the expression of genes related to glucose production by interacting with the CREB/CRTC2 pathway . Furthermore, this compound induces neurite outgrowth in PC12m3 cells via the ERK and p38 MAPK pathways .
Pharmacokinetics
After oral administration, this compound is detected mainly in plasma. The maximum concentration (Cmax) values of this compound were found to be 1255 ± 517 nM , of which 89.3% were found to be the phenolic glucuronide conjugate . This suggests that this compound is metabolized into glucuronide conjugates in the body, which may affect its bioavailability.
Result of Action
This compound exhibits a wide range of molecular and cellular effects. It has been shown to significantly reduce blood glucose levels, increase insulin sensitivity, reduce blood lipid levels, and inhibit weight gain . It also induces autophagy , a cleansing process that involves the degradation of worn, abnormal, or malfunctioning cellular components . In addition, this compound has been found to have cytotoxic effects on cancer cells, altering their fluidity and potential for reorganization .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. Studies have shown that this compound becomes more lipophilic at lower pH values, which enhances its cytotoxicity against tumor cells, as tumor cells are known to have a more acidic extracellular microenvironment compared to healthy cells . This pH-dependent cytotoxicity emphasizes its potential as an effective antitumor agent in the acidic tumor microenvironment.
Biochemical Analysis
Biochemical Properties
Artepillin C interacts with various biomolecules in biochemical reactions. It has been shown to induce apoptosis, cell cycle arrest, and inhibit p21-activated kinase 1 (PAK1), a protein characterized in many human diseases . It also acts as an efficient antioxidant through a mechanism involving hydrogen transfer .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have pronounced cytotoxic effects on glioblastoma cells, reducing cell viability to less than 12% following a 24-hour exposure to 100 µM of this compound . It also induces significant membrane damage, affecting approximately 50% of the total cells under the same conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist and facilitate stabilization of PRD1-BF-1-RIZ1 homologous domain-containing protein-16 (PRDM16), which is required for brown-like adipocyte development . It also inhibits the CREB/CRTC2 transcription complex, a key regulator of hepatic gluconeogenesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown to improve whole-body glucose homeostasis and decrease hepatic lipid synthesis following a circadian rhythm .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in obese mice, this compound (20 mg/kg) was intraperitoneally injected once daily for one or three weeks, resulting in improved whole-body glucose homeostasis and decreased hepatic lipid synthesis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to inhibit the CREB/CRTC2 transcription complex, a key regulator of hepatic gluconeogenesis . This suggests that this compound may play a role in regulating glucose metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Artepillin C can be synthesized through several methods. One notable method involves the use of lipase-catalyzed regioselective deacetylation. The synthesis starts with 2,6-diallylphenol, which undergoes olefin cross-metathesis to replace the terminal vinyl group with a 2,2-dimethylvinyl group. Subsequent transformations yield 2,6-diprenyl-1,4-hydroquinone diacetate. Candida antarctica lipase B-catalyzed deacetylation in 2-propanol selectively removes the less hindered acetyl group, resulting in 2,6-diprenyl-1,4-hydroquinone 1-monoacetate. Further steps include triation, palladium-mediated alkenylation with methyl acrylate, and final hydrolysis of the esters to furnish this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Brazilian green propolis. The propolis is fractionated using column chromatography with a step gradient elution of an ethanol-water solution. High-performance liquid chromatography (HPLC) analysis is used to identify and isolate this compound from the fractions .
Chemical Reactions Analysis
Types of Reactions: Artepillin C undergoes various chemical reactions, including oxidation, reduction, and substitution. One significant reaction is its hydroperoxyl radical scavenging activity, which involves single electron transfer as the main antiradical mechanism in aqueous solutions .
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate (CAN) is used for oxidative demethylation.
Reduction: Sodium borohydride is employed for the reduction of 1,4-benzoquinone to 1,4-hydroquinone.
Substitution: Palladium-mediated alkenylation with methyl acrylate is used to introduce a three-carbon side chain.
Major Products Formed: The major products formed from these reactions include various prenylated phenolic compounds, which exhibit significant biological activities .
Scientific Research Applications
Artepillin C has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: this compound is known for its antimicrobial and anti-inflammatory effects.
Medicine: this compound exhibits anticancer properties by inducing apoptosis and cell cycle arrest in cancer cells. .
Comparison with Similar Compounds
- Baccharin
- p-Coumaric acid
- Drupanin
Artepillin C stands out due to its higher potency and broader range of biological activities, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-13(2)5-8-16-11-15(7-10-18(20)21)12-17(19(16)22)9-6-14(3)4/h5-7,10-12,22H,8-9H2,1-4H3,(H,20,21)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABCFARPAMSXCC-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317933 | |
| Record name | Artepillin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72944-19-5 | |
| Record name | Artepillin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72944-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artepillin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072944195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Artepillin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate](/img/structure/B35553.png)
